molecular formula C30H46O4 B1631386 Coronalolic acid CAS No. 268214-52-4

Coronalolic acid

Cat. No.: B1631386
CAS No.: 268214-52-4
M. Wt: 470.7 g/mol
InChI Key: IOFXIXOKOAYADV-ICQJXUMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coronalolic acid is a natural triterpenoid found in the herbs of Gardenia sootepensis hutchins . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography, NMR, and cryo-EM . These techniques provide information about the structure and dynamics of the molecule .


Physical and Chemical Properties Analysis

The control of physicochemical properties is directly related to the notion of “compound quality” . Some of the more common physicochemical properties include molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .

Scientific Research Applications

Cytotoxic Properties and Potential for Cancer Research

  • Coronalolic acid has been isolated from the leaves and stems of Gardenia coronaria and shows promising cytotoxic activity against a panel of human cancer cell lines. This suggests potential applications in cancer research and therapy (Silva et al., 1997).

Anti-Inflammatory Activity

  • A study on the methanolic extract of Vietnamese plant Gardenia philastrei, which contains this compound, demonstrated significant anti-inflammatory activity. This positions this compound as a candidate for research and development in anti-inflammatory therapeutics (Nguyen Khac Hung et al., 2022).

Antibacterial and Membrane Stability Properties

  • Research indicates that this compound, found in Gardenia coronaria leaves, exhibits antibacterial activities and in vitro anti-inflammatory properties, particularly in membrane stability. This opens avenues for its application in developing antibacterial agents and studying cell membrane interactions (Chowdhury et al., 2014).

Safety and Hazards

Coronalolic acid is intended for R&D use only and not for medicinal, household, or other use . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor .

Mechanism of Action

Target of Action

Coronalolic acid, a triterpenoid compound extracted from the apical bud of Gardenia sootepenesis Hutch, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound inhibits TNF-α-induced NF-κB activity . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. By inhibiting the NF-κB activity induced by TNF-α, this compound can effectively reduce inflammation .

Biochemical Pathways

These could include various cytokine signaling pathways, apoptosis pathways, and pathways involved in immune response regulation .

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting TNF-α-induced NF-κB activity, this compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This could potentially have beneficial effects in the treatment of various inflammatory diseases.

Biochemical Analysis

Biochemical Properties

Coronalolic acid has been found to exhibit cytotoxic activity in vitro against a panel of human cancer cell lines . It also exhibited anti-inflammatory effects in vivo . It interacts with various enzymes and proteins, including pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Cellular Effects

This compound influences cell function by inhibiting TNF-α-induced NF-κB activity and nitric oxide (NO) production . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TNF-α-induced NF-κB activity and NO production . This suggests that it may bind to these biomolecules, inhibiting their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Its cytotoxic and anti-inflammatory effects suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its anti-inflammatory effects suggest that it may have a threshold effect, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Its interaction with pro-inflammatory cytokines suggests that it may be involved in inflammatory pathways .

Transport and Distribution

Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may interact with these proteins during transport .

Subcellular Localization

Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may be localized to areas of the cell where these proteins are active .

Properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFXIXOKOAYADV-ICQJXUMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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